2,4-Diamino-6-methylquinazoline
Overview
Description
2,4-Diamino-6-methylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diamino-6-methylquinazoline can be synthesized through several methods. One common approach involves the reaction of guanidine with 2-aminobenzonitrile, which is then heated at 120°C for 2 hours to produce the desired compound . Another method involves the use of benzoxazinone derivatives, which are intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methylquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinazolines and quinazolinones. These products often exhibit enhanced biological activities and are used in medicinal chemistry for drug development .
Scientific Research Applications
2,4-Diamino-6-methylquinazoline has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinazoline derivatives. In biology, it is studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease progression .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylquinazoline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation . This inhibition is particularly useful in cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Diamino-6-methylquinazoline include other quinazoline derivatives such as 2,4-diamino-6-iodo-quinazoline and 2,4-diamino-6-nitroquinazoline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique properties. For instance, the methyl group at the 6-position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes and targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications. Continued research on this compound and its derivatives will likely yield new insights and therapeutic agents.
Properties
IUPAC Name |
6-methylquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNYLNXZYSKOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173222 | |
Record name | 2,4-Quinazolinediamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-61-9 | |
Record name | 2,4-Diamino-6-methylquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Quinazolinediamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1955-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINO-6-METHYLQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XWD44K88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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